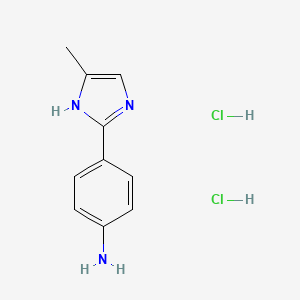

4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

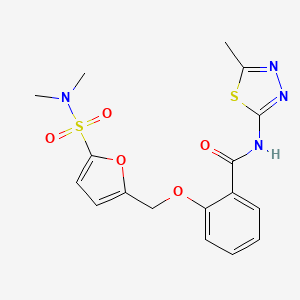

“4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C10H11N3.2ClH . It has a molecular weight of 246.14 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The imidazole ring in the molecule is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 246.14 . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Synthesis and Catalysis

"4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride" is involved in the synthesis of complex molecules and catalysis. For example, it plays a role in the efficient synthesis of oligonucleotide analogues, highlighting its utility in nucleic acid chemistry. Gryaznov and Letsinger (1992) demonstrated the selective O-phosphitilation with nucleoside phosphoramidite reagents, using an activating agent that shows a high preference for phosphitilating hydroxyl groups relative to nucleoside amino groups. This approach is useful for the synthesis of oligonucleotide analogues containing sensitive substituents to conventional deblocking steps (Gryaznov & Letsinger, 1992).

Material Science

In material science, "this compound" serves as a precursor in the synthesis of new materials. Cho et al. (2001) synthesized a novel disulfide-containing aniline, highlighting its potential in polymer science. This work emphasizes the role of such compounds in developing materials with unique electrical and optical properties (Cho et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of "this compound" are explored for their potential therapeutic applications. For instance, Aayisha et al. (2019) studied the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which plays a significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. Their work involved experimental and theoretical investigations to understand the molecular structure and biological activity (Aayisha et al., 2019).

Chemical Synthesis

The compound is also used in the chemical synthesis of novel imidazole derivatives, which have applications across various domains, including antimicrobial agents. Mohanta and Sahu (2013) emphasized designing drug molecules to increase potency against infectious diseases, showcasing the utility of imidazole derivatives synthesized from "this compound" in developing new antimicrobial agents (Mohanta & Sahu, 2013).

将来の方向性

The future directions for “4-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives , there is potential for this compound to be used in the development of new drugs.

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole compounds are generally known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction pathways .

特性

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVWWNNGKGLRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)

![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)

![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)

![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)

![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)